N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
説明
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy-substituted aromatic core, a cyclopentylamine moiety, and an ethyl-linked pyrazole-pyridine heterocyclic system. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridin-4-yl-pyrazole fragment may contribute to hydrogen bonding and π-π stacking interactions in biological targets. The cyclopentyl substituent likely optimizes steric bulk and membrane permeability compared to linear alkyl chains.
特性
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)32-20-7-5-18(6-8-20)22(31)30(19-3-1-2-4-19)16-15-29-14-11-21(28-29)17-9-12-27-13-10-17/h5-14,19H,1-4,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDBHVZDTBNKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Cyclopentyl Group : Enhances lipophilicity.
- Pyridinyl and Pyrazole Moieties : Known for their biological activity, particularly in enzyme inhibition and receptor modulation.
- Trifluoromethoxy Group : Increases metabolic stability and influences pharmacokinetic properties.
The molecular formula of the compound is , with a molecular weight of 444.4 g/mol. The trifluoromethoxy group is particularly noteworthy as it often contributes to enhanced potency in drug candidates by improving binding affinity to biological targets.
Biological Activity
Preliminary studies indicate that N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide may exhibit various biological activities:
- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Anti-inflammatory Effects : The structural components can potentially modulate inflammatory pathways, similar to other pyrazole derivatives.
- Enzyme Inhibition : Expected to inhibit specific enzymes based on its structural analogs.
Research Findings and Case Studies
Several studies have explored related compounds, providing insights into potential activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide | Potential PHD inhibitors | |
| 2-pyridin-2-yl-pyrazol-3(2H)-one | Anticancer activity | |
| 5-amino-pyrazole derivatives | Anti-inflammatory effects |
A notable study on a structurally similar compound demonstrated significant antitumor effects in in vitro models using triple-negative breast cancer cells (MDA-MB-231). The treatment resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days of exposure .
類似化合物との比較
Key Observations :
- Core Backbone: The target compound and share a benzamide core, whereas utilize sulfonamide groups.
- Heterocyclic Systems : All compounds feature pyrazole rings, but substituent positions vary. The target’s pyridin-4-yl group (vs. pyridin-2-yl in ) may alter binding orientation in receptor pockets due to differences in nitrogen lone-pair directionality .
- Fluorinated Groups : The trifluoromethoxy group in the target and enhances electron-withdrawing effects and metabolic resistance compared to ’s trifluoromethyl group .
Physicochemical and Spectral Data
Key Observations :
- Melting Points : ’s higher melting point (251–253°C vs. 175–178°C for ) may reflect increased crystallinity from the dihydrodioxin ring’s planarity and hydrogen-bonding capacity .
- Spectral Signatures: The target’s amide carbonyl (expected ~1640–1680 cm⁻¹) aligns with ’s IR data, whereas ’s chromenone core introduces distinct UV-Vis properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
